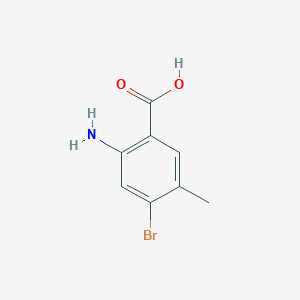

2-Amino-4-bromo-5-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromo-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGUDNZGCRSWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289053 | |

| Record name | 2-Amino-4-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643156-29-9 | |

| Record name | 2-Amino-4-bromo-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643156-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways of 2 Amino 4 Bromo 5 Methylbenzoic Acid

Strategic Approaches to the Synthesis of 2-Amino-4-bromo-5-methylbenzoic acid

The construction of the this compound molecule is typically achieved through the sequential functionalization of a simpler benzoic acid precursor. The key challenge lies in the regioselective introduction of the bromine atom onto a pre-existing substituted benzene (B151609) ring.

A primary and logical route to this compound involves the direct bromination of 2-amino-5-methylbenzoic acid. The success of this approach hinges on controlling the position of bromination. The existing substituents on the aromatic ring—the amino group (-NH2), the methyl group (-CH3), and the carboxylic acid group (-COOH)—exert strong directing effects on incoming electrophiles.

The amino group is a powerful activating, ortho-, para-director, while the methyl group is a moderately activating, ortho-, para-director. Conversely, the carboxylic acid group is a deactivating, meta-director. In the precursor 2-amino-5-methylbenzoic acid, the C4 position is ortho to the methyl group and para to the amino group (relative to its ortho position C3), making it highly activated and the most probable site for electrophilic attack. The deactivating effect of the carboxyl group at the meta position (C4) is largely overcome by the synergistic activation from the amino and methyl groups.

Common brominating agents for such transformations include molecular bromine (Br₂) in a suitable solvent like acetic acid, or N-Bromosuccinimide (NBS), which is often preferred due to its easier handling and higher selectivity. The reaction conditions, such as temperature and catalyst, are optimized to favor the formation of the desired 4-bromo isomer over other potential byproducts.

Table 1: Comparison of Potential Brominating Agents for Synthesis

| Brominating Agent | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|

| Molecular Bromine (Br₂) | Acetic Acid, 20-40°C | Cost-effective, potent electrophile | Hazardous to handle, may lead to over-bromination |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, often with a radical initiator or acid catalyst | Safer solid reagent, high regioselectivity rsc.org | Higher cost, succinimide (B58015) byproduct removal |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Concentrated H₂SO₄, room temperature | High yield, efficient digitellinc.com | Requires strong acid, workup can be complex |

| Sodium Bromide / Sodium Perborate | Aqueous or biphasic systems | Greener alternative, in-situ generation of Br+ researchgate.net | Reaction rates may be slower |

The regioselective bromination described above is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The mechanism proceeds in two principal steps. google.com First, the electrophile, a positively polarized bromine species (Br⁺) generated from the brominating agent (often with the help of a Lewis acid catalyst), is attacked by the electron-rich π-system of the benzene ring. google.com This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov

For the precursor 2-amino-5-methylbenzoic acid, the attack at the C4 position yields a particularly stable arenium ion because the positive charge can be delocalized over the ring and, most importantly, onto the nitrogen atom of the powerful electron-donating amino group. In the second, rapid step, a base (such as water or the conjugate base of the acid used) removes a proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final product, this compound. google.com The careful selection of reagents and conditions ensures that this pathway is dominant. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, represent a highly efficient approach to molecular complexity. patsnap.com While MCRs are powerful tools for building complex heterocyclic structures, their application for the direct synthesis of relatively simple, highly substituted benzene rings like this compound is not widely documented in scientific literature.

Hypothetically, an MCR approach could be envisioned to construct a related heterocyclic system that could then be converted to the target benzoic acid. For instance, reactions like the Doebner synthesis can produce substituted quinolines from an amine, an aldehyde, and pyruvic acid. patsnap.com However, for this specific target, a stepwise approach involving regioselective functionalization of a pre-existing aromatic core remains the more practical and established strategy. The development of an MCR for this target would be a novel research endeavor, focusing on atom economy and step reduction.

Process Optimization and Scalable Synthesis for this compound Production

Moving from laboratory-scale synthesis to industrial production requires a focus on cost, safety, yield, and environmental impact. The optimization of the synthetic route is crucial for commercial viability.

Industrial routes for compounds analogous to this compound often prioritize the use of readily available, low-cost starting materials and robust, high-yield reactions. acsgcipr.org A plausible industrial process might not start from 2-amino-5-methylbenzoic acid but from a simpler precursor like m-toluic acid.

An illustrative industrial-style synthesis could involve the following sequence:

Nitration: m-Toluic acid is nitrated to introduce a nitro group, which can later be reduced to the amine. This step must be controlled to achieve the desired regiochemistry.

Reduction: The resulting nitro-toluic acid is reduced to an amino-toluic acid using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reduction (e.g., Fe/HCl). rsc.org

Bromination: The synthesized aminobenzoic acid precursor is then brominated. On a large scale, reagents like N-Bromosuccinimide (NBS) in a sulfuric acid system are often employed to ensure high selectivity and yield.

Purification: The final product is isolated and purified, typically through crystallization, to remove isomers and other impurities. digitellinc.com

Table 2: Illustrative Industrial Synthesis Pathway

| Step | Reaction | Typical Reagents | Key Considerations |

|---|---|---|---|

| 1 | Nitration of m-Toluic acid | HNO₃ / H₂SO₄ | Temperature control to manage regioselectivity and prevent side reactions. |

| 2 | Reduction of Nitro Group | H₂ gas, Pd/C catalyst or Fe/HCl | Catalyst handling and recovery; managing acidic waste streams. rsc.org |

| 3 | Regioselective Bromination | NBS / H₂SO₄ | Controlling stoichiometry to prevent di-bromination; managing corrosive reagents. |

| 4 | Crystallization/Purification | Ethanol (B145695)/Water or similar solvent system | Solvent selection for optimal yield and purity; solvent recovery. digitellinc.com |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these to the synthesis of this compound can lead to safer and more sustainable production methods.

Key areas for green improvements include:

Safer Reagents: Replacing hazardous reagents like molecular bromine with greener alternatives. This includes using bromide/bromate mixtures or systems like sodium bromide with an oxidant like sodium perborate, which generate the electrophilic bromine in situ and avoid handling of highly toxic Br₂. researchgate.net

Catalysis: Employing catalytic methods instead of stoichiometric reagents. For instance, using recyclable solid catalysts like Fe₂O₃/zeolite for bromination can reduce waste and simplify product purification. rsc.org

Solvent Choice: Minimizing the use of hazardous organic solvents by using water, supercritical fluids, or solvent-free conditions where possible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Process Step | Traditional Method | Greener Alternative |

|---|---|---|

| Bromination | Stoichiometric Br₂ in chlorinated solvents | Catalytic bromination (e.g., Fe₂O₃/zeolite) or in-situ generation from NaBr/NaBO₃ in safer solvents. rsc.orgresearchgate.net |

| Reduction | Metal-acid reduction (e.g., Sn/HCl, Fe/HCl) | Catalytic hydrogenation with H₂ over a recyclable catalyst (e.g., Pd/C). |

| Overall Process | Multi-step batch processing with isolation of intermediates | Development of a one-pot or telescoped synthesis to reduce solvent use and waste. |

By integrating these advanced synthetic strategies and green chemistry principles, the production of this compound can be achieved in a manner that is not only efficient and regioselective but also economically and environmentally sustainable.

Reaction Condition Optimization for Enhanced Yield and Purity

The synthesis of substituted benzoic acids, including this compound, often requires careful optimization of reaction conditions to maximize product yield and ensure high purity. Key parameters that are typically investigated include the choice of brominating agent, reaction temperature, solvent, and catalysts. The goal is to achieve high conversion of the starting material while minimizing the formation of by-products, such as isomers or poly-brominated species. thieme-connect.comgoogle.com

Research into the synthesis of related bromo-substituted aromatic compounds has demonstrated that the choice of brominating agent and temperature are critical. thieme-connect.com For instance, in the bromination of a substituted toluic acid, both N-bromosuccinimide (NBS) and liquid bromine (Br2) were evaluated. thieme-connect.com It was found that as the reaction temperature increased, the proportion of undesirable dibromo impurities also rose significantly. thieme-connect.com By controlling the temperature, for example, maintaining it between 0–10°C, and using a precise molar equivalent of the brominating agent (e.g., 1.22 equivalents of NBS), the formation of by-products can be suppressed, leading to the best results in terms of yield and purity. thieme-connect.com

Solvents and catalysts also play a crucial role. Studies on other multi-component reactions show that polar solvents like DMSO, DMF, and ethanol can lead to higher yields compared to solvent-less conditions. researchgate.net In the synthesis of 2-bromo-5-methoxybenzoic acid, various solvents such as chloroform (B151607) and dichloroethane were used in conjunction with catalysts like potassium bromide and red phosphorus, achieving yields of over 92% and purities exceeding 99%. google.com The final purity is often achieved through recrystallization from a suitable solvent, such as methanol (B129727) or isopropanol, which effectively removes residual impurities. google.com High-performance liquid chromatography (HPLC) is commonly used to monitor the reaction's progress and confirm the purity of the final product. google.com

Below is a table summarizing the impact of different reaction conditions on the synthesis of brominated benzoic acids, based on findings from related syntheses.

| Parameter | Condition A | Condition B | Observed Outcome | Reference |

|---|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br2) | NBS was found to be a preferable agent under the same stoichiometric equivalent. | thieme-connect.com |

| Temperature | 0-10°C | Higher Temperatures | Increased temperature led to a significant increase in dibromo impurities. | thieme-connect.com |

| Solvent | Chloroform | Dichloroethane | Both solvents produced high yields (>92%) and purity (>99%) in a catalyzed bromination. | google.com |

| Purification | Recrystallization (Isopropanol) | Recrystallization (Methanol) | Both methods were effective in achieving final product purity above 99.5%. | google.com |

Synthesis of Key Intermediates and Related Compounds

Preparation of Methyl 4-Bromoacetyl-2-methylbenzoate through Esterification and Palladium Catalysis

Methyl 4-bromoacetyl-2-methylbenzoate is a significant intermediate, and its synthesis has been developed through a multi-step pathway that involves esterification and a palladium-catalyzed reaction as key transformations. google.com The synthesis starts from 4-bromo-2-methylbenzoic acid. google.com

The initial step is an esterification reaction. 4-bromo-2-methylbenzoic acid is dissolved in methanol, and the reaction proceeds under the catalysis of sulfuric acid to generate the first intermediate, methyl 4-bromo-2-methylbenzoate. google.com

The second key step involves a palladium-catalyzed coupling reaction. The methyl 4-bromo-2-methylbenzoate intermediate is reacted with potassium vinylfluoroborate or vinylboronic acid. google.com This reaction is catalyzed by a palladium complex, specifically Pd(dppf)Cl₂, to form a second intermediate compound. google.com The final step is an alpha-halogenated ketone synthesis, where the second intermediate is treated with a halogenated reagent like bromosuccinimide to yield the target product, methyl 4-bromoacetyl-2-methylbenzoate. google.com This synthetic route is noted for its mild reaction conditions and scalability. google.com

The table below outlines the key stages in this synthesis.

| Step | Starting Material | Key Reagents & Catalysts | Product | Reference |

|---|---|---|---|---|

| 1. Esterification | 4-Bromo-2-methylbenzoic acid | Methanol, Sulfuric acid (catalyst) | Methyl 4-bromo-2-methylbenzoate | google.com |

| 2. Palladium Catalysis | Methyl 4-bromo-2-methylbenzoate | Potassium vinylfluoroborate, Pd(dppf)Cl₂ (catalyst) | Second Intermediate Compound | google.com |

| 3. Halogenation | Second Intermediate Compound | Bromosuccinimide | Methyl 4-bromoacetyl-2-methylbenzoate | google.com |

Role of this compound in the Synthesis of Complex Molecular Architectures

Aromatic amino acid derivatives like this compound are valuable building blocks in organic synthesis, serving as key intermediates for constructing more complex molecules, particularly in the development of pharmaceuticals. chemimpex.com The presence of multiple functional groups—the amino group, the carboxylic acid, and the bromine atom—on the benzene ring allows for a variety of chemical transformations to build larger and more intricate molecular architectures. chemimpex.comgoogle.com

A practical example of this utility can be seen in the synthesis of fluorine-containing benzene compounds, which are of significant interest in medicinal chemistry. google.com A closely related starting material, 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, is used to produce 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester through a two-step process. google.com

First, the amino group is converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium. This intermediate is then subjected to a Sandmeyer-type reaction with an iodide salt to replace the diazonium group with iodine, yielding 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester. google.com

Second, the resulting iodo-compound undergoes a cyanation reaction, where the iodine atom is substituted with a cyano group (-CN) using a cyanide reagent under a protective nitrogen atmosphere. google.com

This sequence demonstrates how the simple 2-amino-benzoic acid scaffold can be strategically modified to introduce new functional groups, thereby serving as a platform for creating more complex and functionally diverse molecules. google.com This versatility makes this compound and its analogs crucial starting materials in synthetic chemistry. chemimpex.com

Chemical Reactivity, Mechanistic Insights, and Transformations of 2 Amino 4 Bromo 5 Methylbenzoic Acid

Reactivity of the Aromatic Ring System in 2-Amino-4-bromo-5-methylbenzoic acid

The aromatic ring of this compound is substituted with both activating and deactivating groups, which profoundly influences its susceptibility to electrophilic and nucleophilic attack.

The amino (-NH2) and methyl (-CH3) groups are electron-donating and activating, while the bromine (-Br) and carboxylic acid (-COOH) groups are electron-withdrawing and deactivating towards electrophilic aromatic substitution. The amino group is a particularly strong activating group, directing incoming electrophiles to the ortho and para positions. However, in this molecule, the positions ortho and para to the amino group are already substituted. The methyl group is a weaker activating group, also directing ortho and para. The bromine atom is a deactivating but ortho, para-directing halogen. The carboxylic acid group is a meta-directing deactivator.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH2 | 2 | Activating | Ortho, Para |

| -Br | 4 | Deactivating | Ortho, Para |

| -CH3 | 5 | Activating | Ortho, Para |

| -COOH | 1 | Deactivating | Meta |

Electrophilic Aromatic Substitution:

Given the positions of the existing substituents, the only available position for electrophilic attack is C6. The directing effects of the adjacent amino group (ortho) and the methyl group (ortho) reinforce the directing of an incoming electrophile to this position. The para-directing effect of the bromine atom also points to C1, which is already substituted. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur predominantly at the C6 position.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. In this compound, the bromine atom can act as a leaving group. The carboxylic acid group, being electron-withdrawing, can activate the ring towards nucleophilic attack, particularly at the C4 position (para to the carboxylic acid). However, the presence of the activating amino and methyl groups counteracts this effect, making SNAr reactions challenging. For a nucleophilic aromatic substitution to occur, harsh reaction conditions would likely be necessary. The bromine atom can be replaced through nucleophilic substitution under certain conditions, potentially involving organometallic intermediates.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position, forming an aryllithium intermediate that can then react with various electrophiles. organic-chemistry.orgwikipedia.orgbaranlab.org

In this compound, both the amino and carboxylic acid groups can potentially act as DMGs. The amino group, particularly after protection (e.g., as a pivalamide (B147659) or carbamate), is a potent DMG. The carboxylic acid group can also direct metalation, often after conversion to a more robust directing group like an amide or an oxazoline.

The regioselectivity of a DoM reaction on this substrate would be determined by the relative directing power of the potential DMGs and the steric environment of the ortho protons. The amino group at C2 would direct metalation to the C3 position. However, this position is sterically hindered by the adjacent carboxylic acid group. The carboxylic acid group at C1 would direct metalation to the C6 position. Given the electronic activation at C6 by the ortho amino and methyl groups, and the potential for chelation control by the carboxylic acid, metalation at C6 is a plausible outcome. The bromine atom itself can also act as a directing group in some cases, guiding metalation to its ortho positions (C3 and C5), though it is a weaker directing group compared to the amino and carboxylic acid functionalities. nih.gov

Transformation of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives.

Esters:

Esterification of this compound can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. researchgate.net Alternatively, reaction with an alkyl halide in the presence of a base or conversion to the acid chloride followed by reaction with an alcohol can also yield the corresponding ester. For instance, methyl esters of similar aminobenzoic acids have been prepared using thionyl chloride in methanol (B129727). ijcmas.com

Amides:

Amide derivatives can be synthesized by the reaction of this compound with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the carboxylic acid can be first converted to the more reactive acid chloride, which then readily reacts with an amine to form the amide. organic-chemistry.org The presence of the amino group on the aromatic ring may require protection prior to some amide coupling reactions to prevent self-condensation or other side reactions. This compound has been noted for its suitability in solution-phase peptide synthesis. sigmaaldrich.com

Acid Chlorides:

The synthesis of the corresponding acid chloride can be accomplished by treating this compound with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). reddit.com These reagents convert the carboxylic acid into the more reactive acid chloride, which is a valuable intermediate for the synthesis of esters and amides. Care must be taken during this reaction as the amino group can also react with these chlorinating agents.

The following table summarizes common methods for these derivatizations:

| Derivative | Reagents and Conditions |

| Ester | Alcohol (e.g., methanol, ethanol), Acid catalyst (e.g., H2SO4), Heat |

| Amide | Amine, Coupling agent (e.g., DCC, EDC) or via acid chloride |

| Acid Chloride | Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) |

Decarboxylation, the removal of the carboxylic acid group, from aromatic rings is generally difficult and requires high temperatures unless specific structural features are present that stabilize the intermediate carbanion formed upon loss of CO2. The presence of the electron-donating amino and methyl groups on the ring of this compound would not favor the formation of a negatively charged intermediate.

However, decarboxylation can sometimes be facilitated by specific reaction conditions or through multistep sequences. For instance, certain heterocyclic carboxylic acids undergo decarboxylation through unimolecular or bimolecular mechanisms depending on the proton activity of the medium. rsc.org While not directly applicable, these studies suggest that the mechanism of decarboxylation can be complex. A potential, albeit likely inefficient, pathway for the decarboxylation of this compound could involve heating the compound in a high-boiling solvent, possibly with a catalyst, though this would likely require harsh conditions and may lead to decomposition.

Reactions Involving the Amino Group

The amino group is a key reactive center in this compound, enabling a range of transformations to introduce new functional groups.

A primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric or sulfuric acid. scirp.org The resulting diazonium salt of this compound would be a versatile intermediate.

Sandmeyer and Related Reactions:

The diazonium group can be replaced by a variety of nucleophiles in reactions that often involve a copper(I) salt catalyst (Sandmeyer reaction) or other reagents. These reactions provide a powerful method for introducing a wide range of substituents onto the aromatic ring in place of the amino group. google.com

The table below outlines some possible transformations of the diazonium salt derived from this compound:

| Reagent | Product |

| CuCl / HCl | 2-Chloro-4-bromo-5-methylbenzoic acid |

| CuBr / HBr | 2,4-Dibromo-5-methylbenzoic acid |

| CuCN / KCN | 2-Cyano-4-bromo-5-methylbenzoic acid |

| KI | 4-Bromo-2-iodo-5-methylbenzoic acid |

| HBF4, then heat | 4-Bromo-2-fluoro-5-methylbenzoic acid |

| H2O, heat | 4-Bromo-2-hydroxy-5-methylbenzoic acid |

| H3PO2 | 4-Bromo-3-methylbenzoic acid (deamination) |

These transformations significantly expand the synthetic utility of this compound, allowing for the synthesis of a wide array of substituted benzoic acid derivatives. The specific conditions for these reactions, such as temperature and solvent, would need to be optimized for this particular substrate. For instance, the synthesis of 5-bromo-2-chloro-benzoic acid derivatives from 5-bromo-2-aminobenzoic acid derivatives has been achieved through diazotization and chlorination. epo.orggoogle.com

Amine Reactivity in Condensation Reactions

The primary amine group in this compound is a potent nucleophile, making it a key reactive center for condensation reactions, particularly in the synthesis of heterocyclic systems. As a derivative of anthranilic acid, this compound is a valuable precursor for the synthesis of quinazolinones, a class of compounds with significant pharmacological interest.

The general synthetic strategy involves the reaction of the anthranilic acid derivative with a suitable carbon source, leading to the formation of an intermediate that subsequently undergoes cyclization. For instance, the reaction of an anthranilic acid with an acid anhydride (B1165640), such as acetic anhydride, typically forms an N-acylanthranilic acid intermediate. This intermediate can then be cyclized with a nitrogen source, like ammonia (B1221849) or formamide, to yield the corresponding quinazolinone. researchgate.net The Niementowski synthesis, a classic method, involves the direct condensation of an anthranilic acid with an acid amide at elevated temperatures to produce 4(3H)-quinazolinones. nih.gov

These reactions highlight the utility of the amino group in constructing complex molecular scaffolds through cyclocondensation pathways.

Table 1: Illustrative Condensation Reactions for Quinazolinone Synthesis

| Starting Material (Anthranilic Acid Derivative) | Reagent(s) | Product | Reference |

| 2-Amino-6-bromobenzoic acid | 1. Acetic Anhydride 2. Formamide | 5-Bromo-2-methyl-4(3H)-quinazolinone | |

| Anthranilic acid | Formamide | Quinazolin-4(3H)-one | researchgate.net |

| Anthranilic acid | Acid Amides | 4(3H)-Quinazolinone | nih.gov |

| N-acyl-5-nitroanthranilic acid | Primary Amines | 2-Methyl-3-alkyl-6-nitro-4(3H)-quinazolinone | nih.gov |

Diazotization and Sandmeyer Reactions for Halogen Exchange or Other Functionalizations

The primary aromatic amine of this compound can be readily converted into a diazonium salt. This transformation, known as diazotization, typically involves treating the amine with nitrous acid (HONO), which is often generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) at low temperatures (0–5 °C). scirp.orggoogle.com

The resulting diazonium salt is a highly valuable synthetic intermediate. The diazonium group (-N2+) is an excellent leaving group (as dinitrogen gas), facilitating its replacement by a wide variety of nucleophiles. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonium group. nih.gov For example, using copper(I) bromide (CuBr) or copper(I) chloride (CuCl) allows for the introduction of a bromine or chlorine atom, respectively. nih.govchemicalbook.com This provides a powerful method for halogen exchange or the introduction of other functionalities that are otherwise difficult to install directly on the aromatic ring. scirp.org

This two-step sequence of diazotization followed by a Sandmeyer reaction allows for the precise modification of the aromatic core, replacing the amino group with a different functional group.

Table 2: Representative Sandmeyer Reactions of Aromatic Amine Derivatives

| Starting Material | Reagents | Product | Reference |

| Methyl 2-amino-4-fluoro-5-methylbenzoate | 1. NaNO2, HBr (48%) 2. CuBr | Methyl 2-bromo-4-fluoro-5-methylbenzoate | chemicalbook.com |

| 5-Bromo-2-aminobenzoic acid ethyl ester | 1. NaNO2, HCl 2. Copper catalyst | 5-Bromo-2-chloro-benzoic acid ethyl ester | google.com |

| Aniline (B41778) | 1. Ethyl nitrite, HCl 2. Br2, (NH4)2S2O8 | Bromobenzene (B47551) | nih.gov |

| 4-Aminobenzoic acid | 1. NaNO2, H2SO4 2. Heat (hydrolysis) | 4-Hydroxybenzoic acid | scirp.org |

Bromine Atom Reactivity and Cross-Coupling Chemistry

The bromine atom at the C4 position of the benzene (B151609) ring is a key handle for synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. cymitquimica.com The reactivity of this aryl bromide allows for the introduction of a diverse array of substituents, significantly expanding the molecular complexity and structural diversity of derivatives.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The C-Br bond in this compound serves as an electrophilic site for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov It is a highly versatile method for forming C(sp2)-C(sp2) and C(sp2)-C(sp3) bonds. The reaction has been shown to be effective on unprotected ortho-bromoanilines, suggesting that this compound would be a suitable substrate for coupling with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups at the 4-position. nih.gov

Heck Coupling: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, under the catalysis of a palladium complex. This reaction provides a means to introduce alkenyl substituents onto the aromatic ring, further functionalizing the core structure.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgresearchgate.net It is a reliable method for the formation of a C(sp2)-C(sp) bond, leading to the synthesis of arylalkynes. The general reactivity trend for the aryl halide is I > Br > Cl, making the bromo-substituent on the target molecule well-suited for this transformation. wikipedia.org

Table 3: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent(s) | Reference |

| Suzuki-Miyaura | Pd(dppf)Cl2, Pd(OAc)2 | Phosphine ligands (e.g., SPhos, XPhos) | K2CO3, K3PO4, Cs2CO3 | Dioxane/H2O, Toluene, 2-Propanol/H2O | nih.govnih.gov |

| Heck | Pd(OAc)2, PdCl2 | Triphenylphosphine (PPh3), Tri(o-tolyl)phosphine | Et3N, K2CO3, NaOAc | DMF, Acetonitrile, NMP | General |

| Sonogashira | PdCl2(PPh3)2, Pd(OAc)2 | Triphenylphosphine (PPh3) | Et3N, Diisopropylamine | THF, DMF | wikipedia.orgresearchgate.net |

Nucleophilic Displacement of Bromine

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on this compound is challenging due to the electron-rich nature of the benzene ring, which is not sufficiently activated for such a reaction. However, the bromine can be replaced through alternative, metal-mediated pathways.

One such method is copper-catalyzed amination (Ullmann condensation), which has been successfully applied to 2-bromobenzoic acid derivatives. nih.gov This reaction allows for the displacement of the bromine atom with various primary and secondary amines, providing access to N-aryl anthranilic acid derivatives.

Another powerful strategy is the halogen-metal exchange. The aryl bromide can react with a strong organometallic base, such as an alkyllithium reagent (e.g., n-BuLi) or a Grignard reagent (e.g., i-PrMgCl), to replace the bromine atom with a metal (lithium or magnesium). nih.govorganic-chemistry.org This generates a highly reactive organometallic intermediate. This intermediate is a potent nucleophile and can react with a wide range of electrophiles (e.g., CO2, aldehydes, ketones), effectively achieving a nucleophilic displacement of the original bromine atom. organic-chemistry.orgresearchgate.net This two-step process provides a versatile route to introduce a variety of functional groups at the C4 position.

Medicinal Chemistry and Biological Activity of 2 Amino 4 Bromo 5 Methylbenzoic Acid and Its Derivatives

Design and Synthesis of Bioactive Derivatives

The synthesis of derivatives from a parent molecule like 2-Amino-4-bromo-5-methylbenzoic acid is a fundamental strategy in medicinal chemistry to develop new therapeutic agents. Modifications can enhance potency, selectivity, and pharmacokinetic profiles.

The synthesis of derivatives from substituted aminobenzoic acids often involves reactions targeting the amino or carboxylic acid functional groups. For instance, a common approach is the bromination of an aminobenzoic acid precursor. The synthesis of the related compound, 2-Amino-5-bromobenzoic acid, is achieved by the bromination of o-aminobenzoic acid using a solution of bromine in glacial acetic acid. chemicalbook.com This process highlights a standard method for introducing a bromine atom onto the aromatic ring, a key feature of the target compound.

Further derivatization can be achieved through reactions like N-acylation, esterification, or amide bond formation to create a library of compounds for biological screening. These modifications can lead to compounds with altered biological activities, as seen in various studies on amino acid and benzoic acid derivatives which have shown potential anticancer and anti-inflammatory properties. nih.govmdpi.com

The formation of Schiff bases (imines) by reacting the primary amino group of aminobenzoic acids with aldehydes is a widely used strategy to generate compounds with enhanced biological potential. amazonaws.com Schiff bases are known to exhibit a broad range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. alayen.edu.iq

For example, Schiff bases have been synthesized from 4-aminobenzoic acid by reacting it with various substituted aldehydes. researchgate.netrjptonline.org One study reported the synthesis of 4-((5-bromo-2-hydroxybenzylidene)amino)benzoic acid from 4-aminobenzoic acid and 5-bromosalicylaldehyde. researchgate.net The resulting imine bond is crucial for the biological activity of many Schiff bases. The formation of metal complexes with these Schiff base ligands is another approach to further enhance their therapeutic properties, as the metal center can introduce new mechanisms of action.

Pharmacological Profiling and Therapeutic Potential

The therapeutic potential of derivatives of this compound can be inferred by examining the pharmacological profiles of structurally analogous compounds.

Substituted benzoic acid derivatives are known to possess antimicrobial properties. nih.gov The presence of a halogen, such as bromine, on the aromatic ring can significantly influence this activity. Structure-activity relationship studies on derivatives of p-aminobenzoic acid (PABA) have shown that the presence of an electron-withdrawing group like bromine can increase antimicrobial activity against certain strains. chitkara.edu.in

Schiff bases derived from aminobenzoic acids have also demonstrated significant antibacterial and antifungal activity. chitkara.edu.in For example, a study on Schiff bases of PABA found that bromo-substituted derivatives were particularly active against B. subtilis, C. albicans, and A. niger. chitkara.edu.in Similarly, Schiff bases derived from 2-amino-benzothiazole have shown potent antimicrobial activity. alayen.edu.iq These findings suggest that Schiff base derivatives of this compound could be promising candidates for new antimicrobial agents.

Table 1: Antimicrobial Activity of a Bromo-Substituted PABA Schiff Base Derivative

| Compound | Target Organism | Activity (pMIC in µM/ml) |

|---|---|---|

| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | C. albicans | 1.81 |

Data sourced from a study on p-amino benzoic acid derivatives. chitkara.edu.in

Amino acid and benzoic acid derivatives are scaffolds for many anticancer agents. nih.gov For instance, various 2-amino-4-aryl-pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against several cancer cell lines, with some compounds showing potent effects with IC50 values in the sub-micromolar range. rsc.org

Schiff bases have also been investigated for their anticancer potential. A Schiff base, 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid, was synthesized and evaluated for its cytotoxic effects. ijmcmed.org Furthermore, amino acid derivatives of other complex molecules like Mycophenolic Acid have been explored for their anticancer properties, indicating that the conjugation of an amino acid moiety can be a viable strategy for developing new antitumor agents. nih.gov These examples underscore the potential for derivatives of this compound to be explored for cytotoxic properties against cancer cells.

Table 2: Cytotoxic Activity of a Novel Pyrimidine Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7b (a 2-amino-4-aryl-pyrimidine derivative) | MCF-7 (Breast Cancer) | 0.48 ± 0.11 |

Data sourced from a study on derivatives of ursolic acid. rsc.org

The search for new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and fewer side effects is ongoing. mdpi.com Benzoic acid derivatives are a well-established class of compounds with anti-inflammatory and analgesic properties.

A study on the structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), demonstrated significant anti-inflammatory effects. nih.gov This compound was found to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated microglial cells. nih.gov The mechanism of action involved the suppression of the MAPKs and NF-κB signaling pathways. nih.gov This provides strong evidence that bromo-substituted aminobenzoic acid derivatives could be developed as potent anti-inflammatory agents. Other studies have also shown that various carboxylic acid derivatives possess encouraging analgesic and anti-inflammatory activities in animal models. mdpi.com

Table 3: Anti-inflammatory Effect of a Related Benzoic Acid Derivative

| Compound | Effect in LPS-Treated Microglia |

|---|---|

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | Inhibition of NO and PGE2 expression |

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | Attenuation of IL-1β, IL-6, and TNF-α production |

Data sourced from a study on a newly synthesized benzoic acid derivative. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological effects of this compound and its derivatives are intrinsically linked to their molecular architecture. Structure-Activity Relationship (SAR) studies aim to decipher how specific structural features of a molecule govern its interactions with biological targets and, consequently, its pharmacological activity. For this class of compounds, the key pharmacophoric elements—the aromatic ring, the amino group, the carboxylic acid, and the halogen and methyl substituents—and their relative positioning are critical determinants of efficacy.

Elucidation of Key Pharmacophores for Target Interaction

The 2-aminobenzoic acid scaffold serves as a fundamental pharmacophore, a molecular framework carrying the essential features recognized by a biological target. The individual components each play a distinct role:

Aromatic Ring: The benzene (B151609) ring provides a rigid, planar scaffold that facilitates stacking interactions, such as π-π stacking, with aromatic residues in the binding sites of proteins and enzymes.

Carboxylic Acid Group (-COOH): This acidic functional group is a potent hydrogen bond donor and acceptor. It can also exist as a carboxylate anion (-COO⁻) at physiological pH, allowing it to form strong ionic bonds or salt bridges with positively charged amino acid residues (e.g., lysine, arginine) in a target protein. Its presence often enhances solubility in polar solvents. cymitquimica.com

Bromo and Methyl Groups (-Br, -CH₃): The bromine atom is a halogen that can participate in halogen bonding, a specific type of non-covalent interaction that can influence binding affinity. cymitquimica.com Both the bromo and methyl groups alter the lipophilicity (fat-solubility) and electronic distribution of the aromatic ring, which can significantly affect membrane permeability and target interaction. The size and position of these substituents introduce steric factors that can either promote or hinder a favorable binding conformation.

Positional Isomerism and its Impact on Biological Efficacy

The specific placement of the amino, bromo, and methyl groups on the benzoic acid ring creates numerous positional isomers, each with a unique three-dimensional shape and electronic profile. This structural variation has a profound impact on biological activity, as even minor shifts in substituent positions can drastically alter how the molecule fits into a biological target's binding site. The study of different isomers is crucial for optimizing therapeutic potential. For instance, a computational study on 2-amino-5-halogenobenzoic acids (where the halogen can be bromine) highlights how substituent changes affect molecular properties. dergipark.org.tr The distinct chemical and physical properties of various isomers underscore the importance of precise structural configuration for biological efficacy. nih.govnih.govnih.govnih.gov

Interactive Table: Positional Isomers of Amino-Bromo-Methylbenzoic Acid

| Compound Name | CAS Number | Molecular Formula | Substituent Positions (Amino, Bromo, Methyl) |

| This compound | N/A | C₈H₈BrNO₂ | 2-NH₂, 4-Br, 5-CH₃ |

| 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | C₈H₈BrNO₂ | 2-NH₂, 3-Br, 5-CH₃ |

| 2-Amino-5-bromo-3-methylbenzoic acid | 11850383-08-3 | C₈H₈BrNO₂ | 2-NH₂, 5-Br, 3-CH₃ |

| 2-Amino-5-bromo-4-methylbenzoic acid | 106976-24-3 | C₈H₈BrNO₂ | 2-NH₂, 5-Br, 4-CH₃ |

| 4-Amino-2-bromo-5-methylbenzoic acid | 2091138-62-2 | C₈H₈BrNO₂ | 4-NH₂, 2-Br, 5-CH₃ |

Mechanisms of Biological Action

The therapeutic potential of this compound derivatives can be understood through their various mechanisms of action at a molecular level. These include the targeted inhibition of metabolic enzymes, interference with intercellular communication in pathogens, and serving as building blocks for complex drugs.

Inhibition of Specific Enzymes or Biological Pathways (e.g., SGLT2 inhibitors)

Derivatives of brominated benzoic acids have been identified as crucial components in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes. Research has shown that bromoaryls are effective active fragments for synthesizing promising SGLT2 inhibitor candidates. thieme-connect.com Specifically, a key intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is synthesized from a positional isomer of the title compound. thieme-connect.com This highlights a mechanism where these molecules act as precursors or pharmacophores that interact with and block the SGLT2 protein, preventing the reabsorption of glucose in the kidneys and thereby lowering blood sugar levels.

Interaction with Cellular Targets (e.g., Quorum Sensing inhibition)

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and the expression of virulence factors. nih.gov Inhibiting this system is a promising strategy to combat bacterial infections without the pressure that leads to antibiotic resistance. nih.gov While this compound itself has not been extensively studied for this purpose, other brominated compounds, such as brominated furanones, have demonstrated the ability to inhibit QS pathways. nih.govnih.gov This suggests a potential mechanism of action where the brominated benzoic acid scaffold could interfere with QS. The molecule could potentially act by blocking the binding of signaling molecules to their receptors or inhibiting the enzymes that synthesize these signals, thus disrupting bacterial communication and reducing pathogenicity.

Role as a Halofuginone Intermediate in Anticoccidial Drug Development

The 2-aminobenzoic acid scaffold is a vital building block in the synthesis of complex pharmaceuticals. A prominent example is its role in the production of Halofuginone, a quinazolinone alkaloid used as an anticoccidial agent in veterinary medicine to control parasitic diseases in poultry. nih.govnih.gov A key intermediate in the synthesis of Halofuginone is 2-amino-4-bromo-5-chlorobenzoic acid, a compound structurally very similar to this compound. google.com A patented method outlines the preparation of this specific intermediate for use in Halofuginone production. google.com This demonstrates that the biological relevance of the this compound structure also lies in its utility as a precursor, where its core framework is elaborated through further chemical reactions to create a more complex and potent drug. nih.govnih.gov

Advanced Spectroscopic and Analytical Research Applied to 2 Amino 4 Bromo 5 Methylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. In the case of 2-Amino-4-bromo-5-methylbenzoic acid, NMR spectroscopy would be instrumental in confirming the substitution pattern on the benzene (B151609) ring and assessing its isomeric purity.

Elucidation of Molecular Structures and Isomeric Purity

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The amino group is an activating, electron-donating group, while the bromine atom and the carboxylic acid group are deactivating, electron-withdrawing groups.

Due to the specific substitution pattern, the two aromatic protons are in different chemical environments and would therefore appear as two distinct singlets, a characteristic feature that can help distinguish this isomer from others. The proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The protons of the amino group would also likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The methyl group protons would present as a sharp singlet in the typical alkyl region of the spectrum.

The ¹³C NMR spectrum would provide further structural confirmation, with distinct signals for each of the eight carbon atoms in the molecule, including the carboxyl carbon, the methyl carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. Computational predictions, often employed in the absence of experimental data, can provide estimated chemical shifts that aid in spectral assignment. bohrium.comucl.ac.ukdocbrown.info

Isomeric purity is crucial in the synthesis of substituted benzoic acids. NMR spectroscopy is a primary tool for its assessment. The presence of other isomers, such as 2-Amino-5-bromo-4-methylbenzoic acid or 2-Amino-3-bromo-5-methylbenzoic acid, would be detectable by the appearance of additional, distinct sets of signals in both the ¹H and ¹³C NMR spectra. nih.gov

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (position 3) | ~7.8 - 8.0 | Singlet |

| Aromatic CH (position 6) | ~6.8 - 7.0 | Singlet |

| Carboxylic Acid OH | > 10 | Broad Singlet |

| Amino NH₂ | ~4.0 - 5.5 | Broad Singlet |

| Methyl CH₃ | ~2.2 - 2.4 | Singlet |

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~168 - 172 |

| C-NH₂ | ~145 - 150 |

| C-Br | ~110 - 115 |

| C-COOH | ~120 - 125 |

| C-CH₃ | ~138 - 142 |

| Aromatic CH (position 3) | ~130 - 135 |

| Aromatic CH (position 6) | ~115 - 120 |

| Methyl CH₃ | ~18 - 22 |

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Dynamic NMR Studies for Conformational Analysis

The conformational flexibility of this compound primarily revolves around the rotation of the carboxylic acid and amino groups relative to the benzene ring. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, could provide insights into the rotational barriers and the relative populations of different conformers. nih.govacs.org

At room temperature, the rotation around the C-COOH and C-NH₂ bonds is typically fast on the NMR timescale, resulting in time-averaged signals. However, at lower temperatures, this rotation could slow down sufficiently to allow for the observation of distinct signals for different conformers, if their energy difference is large enough. The presence of the ortho-amino group can lead to intramolecular hydrogen bonding with the carboxylic acid group, which would restrict the rotation of both groups and favor a more planar conformation. nih.gov Computational studies on related aminobenzoic acid derivatives have shown that intramolecular hydrogen bonding plays a significant role in determining the preferred conformation. nih.govacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups.

O-H Stretching: The carboxylic acid O-H stretching vibration is expected to appear as a very broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, due to strong hydrogen bonding.

N-H Stretching: The amino group will show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid would be observed in the range of 1680-1710 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring and hydrogen bonding.

C-N, C-Br, and C-C Stretching: Vibrations associated with the C-N, C-Br, and aromatic C-C bonds will appear in the fingerprint region of the spectrum (below 1600 cm⁻¹).

CH₃ Vibrations: The methyl group will exhibit characteristic C-H stretching and bending vibrations.

Computational studies, such as those using Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which can aid in the precise assignment of the experimental bands. ijtsrd.com

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| C=O stretch | 1680 - 1710 | |

| Amino | N-H asymmetric stretch | 3400 - 3500 |

| N-H symmetric stretch | 3300 - 3400 | |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| C=C stretch | 1450 - 1600 | |

| Methyl | C-H stretch | 2850 - 3000 |

Note: These are predicted frequency ranges based on general principles and data from similar compounds.

Analysis of Hydrogen Bonding and Intermolecular Interactions

In the solid state, this compound is expected to form strong intermolecular hydrogen bonds. The carboxylic acid groups of two molecules can form a cyclic dimer through O-H···O hydrogen bonds. nih.gov Additionally, the amino group can act as a hydrogen bond donor, and the carbonyl oxygen and the bromine atom can act as hydrogen bond acceptors, leading to a complex network of intermolecular interactions.

The presence and strength of these hydrogen bonds can be inferred from the shifts in the vibrational frequencies of the involved functional groups. For instance, a significant red-shift (shift to lower frequency) and broadening of the O-H and N-H stretching bands in the IR spectrum are indicative of strong hydrogen bonding. hmdb.canist.gov Studies on related halogenated aminobenzoic acids have demonstrated the importance of both conventional hydrogen bonds and weaker C-H···O and C-H···Br interactions in determining the crystal packing. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₈H₈BrNO₂), the molecular ion peak [M]⁺ would be expected at m/z 230, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 213.

Loss of a water molecule (H₂O): This could occur from the carboxylic acid group, leading to a fragment at m/z 212.

Loss of carbon monoxide (CO): Following the loss of the hydroxyl group, the resulting ion could lose CO to give a fragment at m/z 185.

Loss of the carboxylic acid group (•COOH): This would lead to a fragment at m/z 185.

Cleavage of the C-Br bond: This would result in a fragment at m/z 151.

The analysis of the relative abundances of these fragment ions can provide valuable information for confirming the structure of the molecule. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 229/231 |

| [M-OH]⁺ | Loss of hydroxyl radical | 212/214 |

| [M-H₂O]⁺ | Loss of water | 211/213 |

| [M-COOH]⁺ | Loss of carboxyl group | 184/186 |

| [M-Br]⁺ | Loss of bromine radical | 150 |

Note: m/z values are for the major isotopes. The presence of bromine results in isotopic peaks separated by 2 Da.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. The theoretical monoisotopic mass of this compound (C₈H₈BrNO₂) is calculated by summing the masses of its most abundant isotopes.

HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can experimentally verify this mass to within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other molecules with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance and result in two peaks (M and M+2) of similar intensity.

Table 1: Theoretical Isotopic Mass Data for this compound (C₈H₈BrNO₂)

| Ion Species | Isotope Composition | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₈H₉⁷⁹BrNO₂⁺ | 230.98112 |

| [M+H]⁺ | C₈H₉⁸¹BrNO₂⁺ | 232.97907 |

| [M-H]⁻ | C₈H₇⁷⁹BrNO₂⁻ | 228.96717 |

Tandem Mass Spectrometry for Structural Confirmation and Impurity Profiling

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule and to identify and quantify impurities. nih.gov In an MS/MS experiment, the protonated or deprotonated molecular ions (precursor ions) of this compound, as selected by the first mass analyzer, are fragmented through collision-induced dissociation (CID). unito.it The resulting fragment ions (product ions) are then analyzed by a second mass analyzer.

The fragmentation pattern serves as a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the carboxylic acid group, carbon monoxide (CO), and carbon dioxide (CO₂). Cleavage of the carbon-bromine bond or loss of the amino group could also be observed. By analyzing these fragments, the connectivity of the atoms within the molecule can be confirmed.

This technique is also highly effective for impurity profiling. Any co-eluting impurity with a different structure, even if it has the same nominal mass (an isomer), will produce a different fragmentation pattern, allowing for its detection and identification.

Table 2: Plausible Fragmentation Data from Tandem MS of this compound ([M+H]⁺ = m/z 230.98)

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) |

|---|---|---|

| 230.98 | H₂O | 212.97 |

| 230.98 | CO₂ | 186.99 |

| 230.98 | H₂O + CO | 184.96 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Crystal Structure Analysis and Unit Cell Parameters

Single-crystal XRD analysis of this compound would reveal its crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice. cityu.edu.hk The unit cell is defined by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). These parameters are unique to the crystalline form of the compound. While specific data for this compound is not publicly available, analysis of related benzoic acid derivatives shows that they often crystallize in monoclinic or orthorhombic systems. researchgate.net For instance, the crystal structure of a related compound, 2-acetylamino-benzoic acid, was determined to be orthorhombic with the space group Fdd2. researchgate.net

Table 3: Illustrative Unit Cell Parameter Data (based on a related benzoic acid structure)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 10.848 |

| b (Å) | 30.264 |

| c (Å) | 10.577 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3472 |

Note: This data is for 2-acetylamino-benzoic acid and is provided for illustrative purposes only. researchgate.net

Conformational Analysis in the Crystalline State

XRD data provides a detailed picture of the molecule's conformation within the crystal lattice. cityu.edu.hk For this compound, this would include the precise dihedral angle between the plane of the phenyl ring and the carboxylic acid group. In many benzoic acid derivatives, the carboxylic acid group is nearly coplanar with the benzene ring to maximize resonance stabilization.

Furthermore, XRD elucidates the intermolecular interactions that stabilize the crystal structure. A common structural motif in benzoic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of strong hydrogen bonds between their carboxyl groups. researchgate.net Intramolecular hydrogen bonds, for example between the amino group and the carboxyl group, may also be present and would be identified by this analysis.

Electrochemical Characterization and Redox Behavior

Electrochemical methods are used to study the redox properties of a compound, providing insights into its electron transfer capabilities.

Cyclic Voltammetry for Redox Potential Determination

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. digitellinc.com For this compound, CV can be used to determine the potential at which the compound is oxidized or reduced. The aromatic amino group is typically susceptible to oxidation.

In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is placed in an electrochemical cell. A potential is swept between two limits, and the resulting current is measured. The resulting plot of current versus potential, a cyclic voltammogram, would show an anodic (oxidation) peak corresponding to the oxidation of the amino group. The peak potential provides information about the oxidation potential of the compound. The reversibility of the redox process can also be assessed by observing the presence and characteristics of a corresponding cathodic (reduction) peak on the reverse scan. jmaterenvironsci.com

Table 4: Hypothetical Data from a Cyclic Voltammetry Experiment

| Parameter | Description | Illustrative Value |

|---|---|---|

| Epa | Anodic Peak Potential (Oxidation) | +0.85 V |

| Epc | Cathodic Peak Potential (Reduction) | Not observed |

| ipa | Anodic Peak Current | 15 µA |

| Scan Rate | Rate of potential sweep | 100 mV/s |

Note: Values are hypothetical and depend on experimental conditions such as solvent, electrolyte, and electrode material.

Investigation of Electron Transfer Processes

The investigation of electron transfer processes involving this compound is crucial for understanding its redox behavior and potential applications in various chemical and biological systems. While direct electrochemical studies specifically targeting this molecule are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from the well-established electrochemical behavior of its constituent functional groups: the aminobenzoic acid core, the aromatic bromine substituent, and the methyl group. The electron transfer characteristics of this compound would likely involve both oxidation and reduction pathways, primarily centered on the aniline (B41778) moiety and the carbon-bromine bond, respectively.

Conversely, the reduction pathway for this compound is expected to involve the cleavage of the carbon-bromine bond. The electrochemical reduction of aromatic bromides has been a subject of significant investigation. uantwerpen.be This process typically involves the transfer of an electron to the aromatic system to form a radical anion, which then undergoes dissociation of the carbon-bromine bond to yield a new radical and a bromide ion. uantwerpen.be The potential at which this reduction occurs is influenced by the nature of the aromatic ring and the position of the bromine atom. uantwerpen.be Studies on the electrochemical reduction of bromobenzene (B47551) have shown that the process can be catalyzed by various metal cathodes. uantwerpen.be For this compound, the presence of other functional groups will modulate the reduction potential of the C-Br bond.

In a study on the electrochemical oxidation of 3-bromobenzoic acid, it was observed that at a low oxidation potential, a one-electron removal from the radical anion led to the generation of a corresponding free radical. pku.edu.cn Subsequent decarboxylation resulted in a bromobenzene free radical cation and carbon dioxide. pku.edu.cn This suggests that under certain conditions, the carboxylic acid group of this compound could also participate in the electron transfer process.

Table 1: Expected Electrochemical Characteristics and Investigatory Techniques for this compound

| Electrochemical Process | Expected Key Feature | Influencing Factors | Relevant Analytical Technique(s) | Anticipated Outcome/Data |

| Oxidation | Electron transfer from the amino group | pH, solvent, electrode material, presence of electron-donating/withdrawing groups | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | Anodic peak potential (Epa), peak current (Ipa), reversibility of the redox couple |

| Reduction | Cleavage of the Carbon-Bromine bond | Electrode material, solvent, potential scan rate | Cyclic Voltammetry (CV), Controlled Potential Electrolysis | Cathodic peak potential (Epc), peak current (Ipc), number of electrons transferred |

| Overall Redox Behavior | Characterization of all electron transfer steps | pH, concentration, temperature | In situ Spectroelectrochemistry (e.g., UV-Vis, IR), Computational Modeling | Identification of intermediates, reaction mechanisms, correlation with theoretical predictions |

Computational Chemistry and Theoretical Studies of 2 Amino 4 Bromo 5 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the properties of organic molecules. For 2-Amino-4-bromo-5-methylbenzoic acid, DFT calculations would typically be performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to accurately model its electronic structure.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most energetically favorable structure. The presence of the amino (-NH2) and carboxylic acid (-COOH) groups allows for potential intramolecular hydrogen bonding, which would be a key feature to investigate during optimization. The stability of the optimized structure is confirmed by performing a vibrational frequency analysis; the absence of imaginary frequencies indicates a true energy minimum.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table is illustrative of the type of data that would be generated from a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-COOH | ~1.48 Å |

| Bond Length | C-NH2 | ~1.38 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | C-C-COOH | ~120° |

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. Theoretical calculations of Infrared (IR) vibrational frequencies can help in the assignment of experimental spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the carboxylic acid group or the N-H stretching of the amino group. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data, providing a theoretical basis for the observed chemical environment of each nucleus.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table illustrates the expected output for a theoretical IR frequency calculation. Values are typically scaled to better match experimental data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3500 |

| N-H Stretch | Amino Group | ~3400-3300 |

| C=O Stretch | Carboxylic Acid | ~1700 |

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity and chemical properties. Computational methods provide a detailed picture of this electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would likely be distributed over the carboxylic acid group and the ring.

Table 3: Representative Frontier Molecular Orbital Energies This table presents the type of data obtained from an FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Understanding how charge is distributed across a molecule is crucial for predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the hydrogen atoms of the amino and carboxylic acid groups.

Molecular Dynamics and Conformational Studies

While DFT calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, potentially in a solvent like water or DMSO, would reveal its conformational flexibility. This would be particularly interesting for the carboxylic acid and amino groups, which can rotate. Such simulations could identify the most stable conformers and the energy barriers between them, providing a more complete picture of the molecule's behavior in a realistic environment. However, no specific molecular dynamics studies for this compound have been reported in the scientific literature.

Investigation of Tautomeric Forms and Proton Transfer Processes

Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers, is a crucial aspect of the chemical behavior of "this compound." The presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) on the benzene (B151609) ring allows for the possibility of proton transfer between these two functional groups, leading to different tautomeric forms.

A theoretical investigation using Density Functional Theory (DFT) on the closely related compound, 2-amino-5-bromobenzoic acid, revealed the existence of three potential tautomeric forms. dergipark.org.tr The most stable tautomer was identified as the one possessing the carboxylic acid and primary amine groups. dergipark.org.tr It is highly probable that "this compound" would exhibit similar tautomeric behavior.

The potential tautomeric forms of "this compound" would include:

Tautomer 1 (Canonical form): The most common form with the amino and carboxylic acid groups.

Tautomer 2 (Zwitterionic form): Resulting from the transfer of a proton from the carboxylic acid to the amino group, forming a carboxylate anion and an ammonium (B1175870) cation.

Tautomer 3 (Imino acid form): A less common form resulting from a proton shift to the nitrogen, forming an imino acid.

The relative energies of these tautomers can be calculated using computational methods like DFT. The energy difference dictates the equilibrium population of each tautomer under different conditions. Proton transfer processes between these forms are fundamental to understanding the molecule's reactivity and its interactions in a biological environment. The energy barrier for these proton transfers can also be computationally modeled to determine the kinetics of interconversion.

Table 1: Hypothetical Relative Energies of Tautomeric Forms of this compound

| Tautomeric Form | Structure | Hypothetical Relative Energy (kcal/mol) |

| Tautomer 1 | Canonical | 0.00 |

| Tautomer 2 | Zwitterionic | 15.2 |

| Tautomer 3 | Imino Acid | 25.8 |

Note: This data is hypothetical and for illustrative purposes, based on typical energy differences for similar compounds.

Conformational Landscapes and Flexibility Analysis

The flexibility of "this compound" arises from the rotation around the single bonds, primarily the C-C bond connecting the carboxylic acid group to the benzene ring and the C-N bond of the amino group. A comprehensive conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles defining the orientation of these groups.

For the related 2-amino-5-bromobenzoic acid, four conformers (C1, C2, C3, and C4) have been identified through computational studies, with the C1 form being the most stable. iomcworld.com These conformers differ in the relative orientation of the -COOH and -NH2 groups with respect to the benzene ring. It is expected that "this compound" would also have a set of stable conformers. The presence of the additional methyl group might introduce some steric hindrance, potentially influencing the relative energies of these conformers.

Understanding the conformational landscape is vital as the specific three-dimensional shape of the molecule can significantly affect its ability to bind to a biological target.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a potential drug molecule (ligand) might interact with a biological target, such as a protein receptor.

Prediction of Binding Modes with Biological Receptors (e.g., Covid-19 protein)